![molecular formula C15H12OS2 B14219754 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one CAS No. 528878-00-4](/img/structure/B14219754.png)
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one is a chemical compound with the molecular formula C15H12OS2 It is known for its unique structure, which includes a bis(methylsulfanyl)methylidene group attached to an acenaphthylen-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one typically involves the reaction of acenaphthoquinone with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bis(methylsulfanyl)methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acenaphthylen-1-one derivatives.
Applications De Recherche Scientifique
2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one involves its interaction with molecular targets through its reactive functional groups. The bis(methylsulfanyl)methylidene group can participate in nucleophilic and electrophilic reactions, while the acenaphthylen-1-one core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthoquinone: A precursor in the synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one.
Bis(methylsulfanyl)methane: Another precursor used in the synthesis.
Spiroacenaphthylenes: Compounds with similar structural motifs and reactivity.
Uniqueness
This compound is unique due to its combination of the bis(methylsulfanyl)methylidene group and the acenaphthylen-1-one core.
Propriétés
Numéro CAS |
528878-00-4 |
|---|---|
Formule moléculaire |
C15H12OS2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]acenaphthylen-1-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15(18-2)13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16/h3-8H,1-2H3 |
Clé InChI |
RGLLCZQKVDWRCZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1C2=CC=CC3=C2C(=CC=C3)C1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
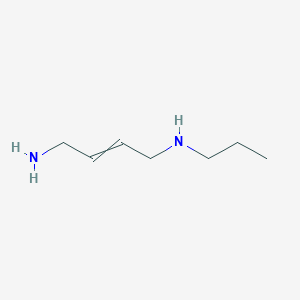
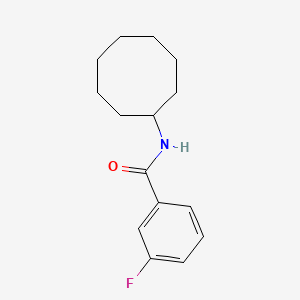
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
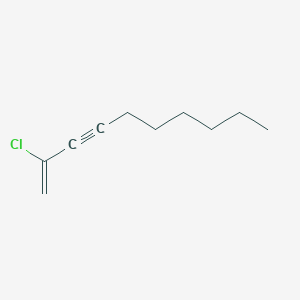
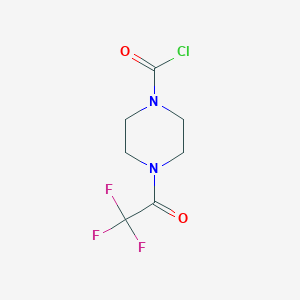
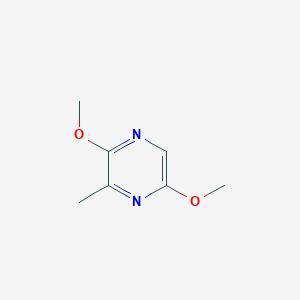
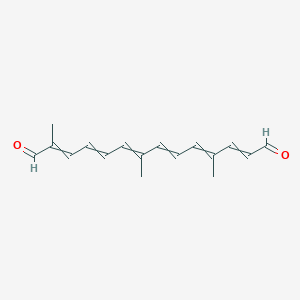
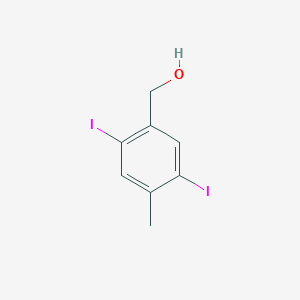

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
![2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
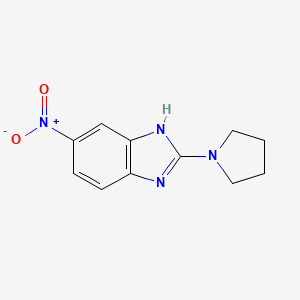
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
